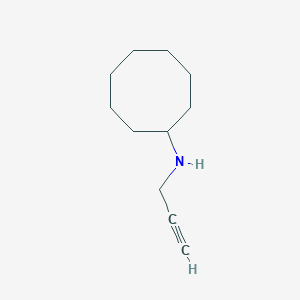
N-(prop-2-yn-1-yl)cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(prop-2-yn-1-yl)cyclooctanamine is a chemical compound with the molecular formula C₁₁H₁₉N and a molecular weight of 165.28 g/mol . This compound is characterized by the presence of a cyclooctane ring attached to an amine group, which is further substituted with a prop-2-yn-1-yl group. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of N-(prop-2-yn-1-yl)cyclooctanamine can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides under mild conditions.
Analyse Chemischer Reaktionen
N-(prop-2-yn-1-yl)cyclooctanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen results in the formation of formamides . Common reagents used in these reactions include molecular oxygen and phenyl isothiocyanate. The major products formed from these reactions are formamides and benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(prop-2-yn-1-yl)cyclooctanamine has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which have a broad spectrum of biological activity . These compounds display antiulcer action, reduce gastric hypersecretion, and inhibit collagenase, making them potential candidates for the treatment of rheumatoid arthritis and cancer . Additionally, this compound is used in the study of oxidative formylation reactions and the development of new synthetic methodologies .
Wirkmechanismus
The mechanism of action of N-(prop-2-yn-1-yl)cyclooctanamine involves its role as a photosensitizer in oxidative formylation reactions . Both the starting material and the product act as photosensitizers, generating singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
N-(prop-2-yn-1-yl)cyclooctanamine can be compared with other similar compounds, such as N-(penta-2,4-diyn-1-yl)-o-phenylenediamines and N-(alk-2-yn-1-yl)-o-phenylenediamines . These compounds also undergo cyclocondensation reactions with phenyl isothiocyanate and carbon disulfide, leading to the formation of heterocyclic nuclei . this compound is unique due to its specific substitution pattern and its role as a photosensitizer in oxidative formylation reactions .
Eigenschaften
Molekularformel |
C11H19N |
|---|---|
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
N-prop-2-ynylcyclooctanamine |
InChI |
InChI=1S/C11H19N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h1,11-12H,3-10H2 |
InChI-Schlüssel |
NLOKVLXOOZDKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
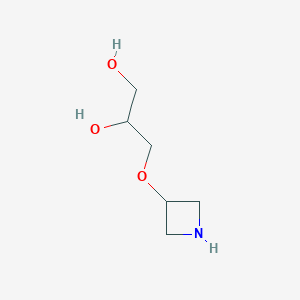

![5-[(2-Hydroxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13304014.png)
![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)
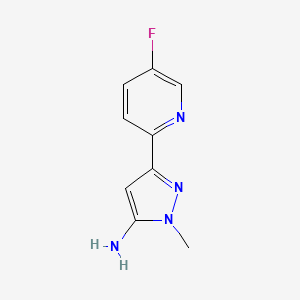
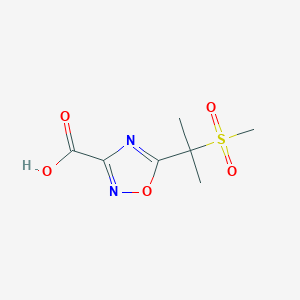
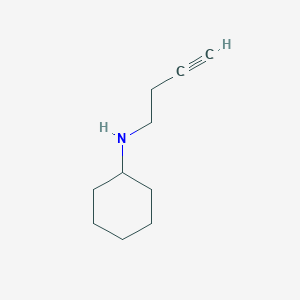
![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)
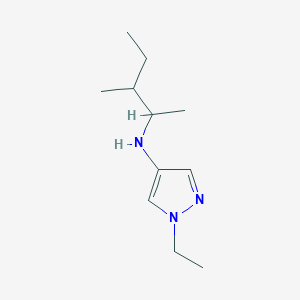
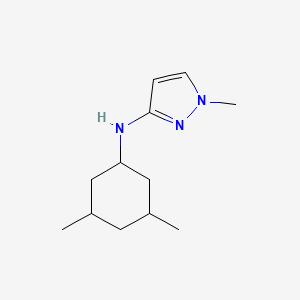
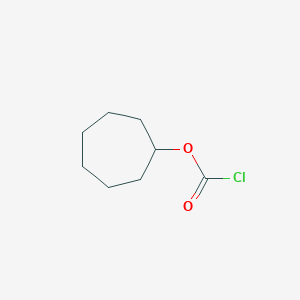

![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
